1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea
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Overview
Description
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea is a synthetic organic compound that features a urea core flanked by two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea typically involves the following steps:
Formation of Piperidine Rings: The piperidine rings can be synthesized through a series of reactions starting from appropriate precursors such as 4-trifluoromethylbenzylamine.
Urea Formation: The piperidine derivatives are then reacted with a urea derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the piperidine rings or other parts of the molecule.
Substitution: The benzyl and trifluoromethyl groups may participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl groups could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(4-trifluoromethyl-piperidin-4-yl)-urea: Lacks the benzyl groups, potentially altering its chemical properties.
1,3-Bis-(1-benzyl-piperidin-4-yl)-urea: Lacks the trifluoromethyl groups, which may affect its biological activity.
Uniqueness
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea is unique due to the combination of benzyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis[1-benzyl-4-(trifluoromethyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N4O/c28-26(29,30)24(11-15-36(16-12-24)19-21-7-3-1-4-8-21)34-23(38)35-25(27(31,32)33)13-17-37(18-14-25)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,34,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXDWFHDJQUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)NC(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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